molecular formula C17H26N6O2S B12241728 9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12241728
M. Wt: 378.5 g/mol
InChI Key: QELYIGYTOAFPRK-UHFFFAOYSA-N
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Description

9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that features a purine base structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps, typically starting with the preparation of the purine base. The key steps include:

    Formation of the Purine Base: This can be achieved through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Ethyl Group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Pyrrolo[3,4-c]pyrrol Moiety: This is typically done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound can be used as a probe to study purine metabolism and related pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole: This compound shares the ethyl and purine-like structure but differs in its functional groups and overall reactivity.

    Pyrrole Derivatives: Compounds containing the pyrrole ring system, which are known for their diverse biological activities.

Uniqueness

9-ethyl-6-[5-(2-methylpropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is unique due to its combination of a purine base with a sulfonylated pyrrolo[3,4-c]pyrrol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H26N6O2S

Molecular Weight

378.5 g/mol

IUPAC Name

9-ethyl-6-[5-(2-methylpropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine

InChI

InChI=1S/C17H26N6O2S/c1-4-21-11-20-15-16(21)18-10-19-17(15)22-5-13-7-23(8-14(13)6-22)26(24,25)9-12(2)3/h10-14H,4-9H2,1-3H3

InChI Key

QELYIGYTOAFPRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CC(C)C

Origin of Product

United States

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